![molecular formula C15H11FN2O2S B12529736 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 821007-34-5](/img/structure/B12529736.png)
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by the presence of a five-membered ring containing an oxygen atom and two nitrogen atoms. It has gained attention due to its potential pharmacological activities, particularly its anticonvulsant properties .
Preparation Methods
The synthesis of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired 1,3,4-oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The anticonvulsant activity of 2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is believed to be mediated through its interaction with benzodiazepine receptors in the brain . This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and seizure activity. Additionally, the compound may exert its effects through other unknown mechanisms that are currently under investigation .
Comparison with Similar Compounds
2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole can be compared with other 1,3,4-oxadiazole derivatives, such as:
2-[2-(2-Chlorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
2-[2-(2-Bromophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains a bromine atom, potentially altering its reactivity and biological activity.
2-[2-(2-Iodophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole: The presence of an iodine atom may enhance its radiographic properties for imaging applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
821007-34-5 |
|---|---|
Molecular Formula |
C15H11FN2O2S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11FN2O2S/c1-21-15-18-17-14(20-15)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9H,1H3 |
InChI Key |
GCTJCXJPVXWAHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


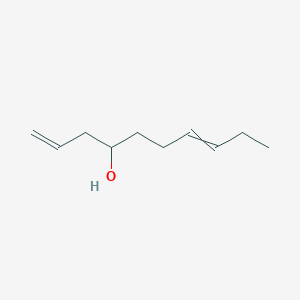
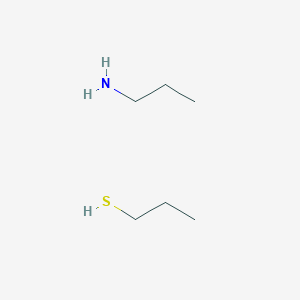
![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
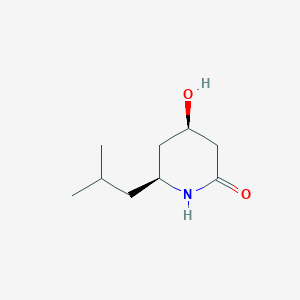
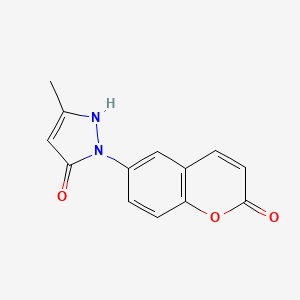

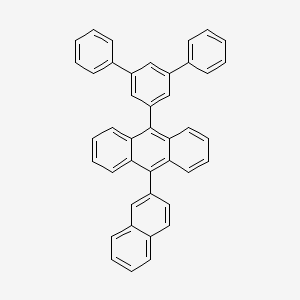
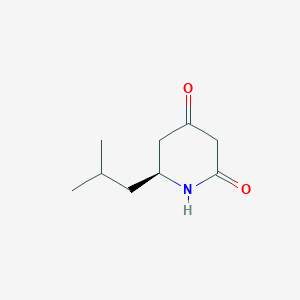
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
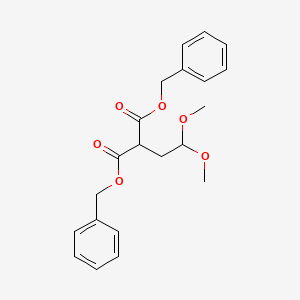
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
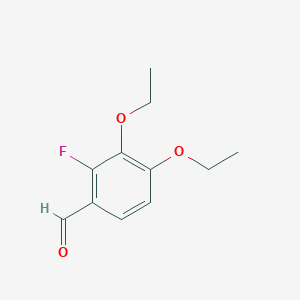
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
